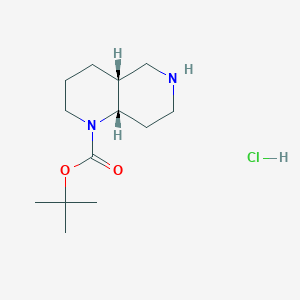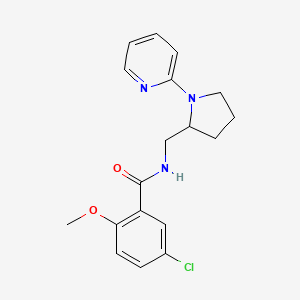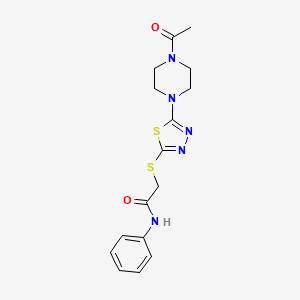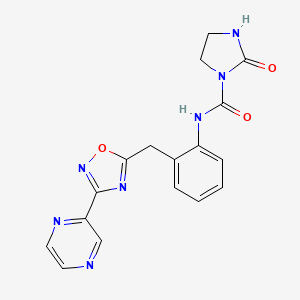![molecular formula C14H9Br2FO2 B2530838 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-87-0](/img/structure/B2530838.png)
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H9Br2FO2 and its molecular weight is 388.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde has been a focal point in the field of synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, its structural analogs have been utilized in the base-catalyzed condensation processes, forming isomeric products that are of significant interest in understanding reaction mechanisms and molecular structure (Lyle et al., 1973). Additionally, the synthesis of fluorinated benzaldehydes has been an area of significant research, contributing to the development of potent cell growth inhibitors, exemplified by fluoro-substituted stilbenes (Lawrence et al., 2003).
Enzymatic Reactions
The compound and its related fluorobenzaldehydes have been subjects in enzymatic reaction studies, especially in the context of Baeyer-Villiger oxidations. The enzymatic oxidation of these compounds has revealed interesting selectivity and substrate inhibition phenomena, offering insights into the mechanisms and preferences of enzymatic reactions (Moonen et al., 2005).
Material Science and Radiochemistry
In material science, this compound-related compounds find applications in the synthesis of active intermediates for radiopharmaceuticals. The exploration into [18F]fluoroaromatic aldehydes demonstrates the compound's potential in advancing radiopharmaceutical chemistry, particularly in the creation of new imaging agents and diagnostic tools (Lemaire et al., 1992).
Pharmaceutical Applications
The structural features of this compound have been leveraged in pharmaceutical research, especially in the synthesis of compounds with potential anticancer activities. Fluorinated analogs of combretastatins, synthesized from this compound, have shown promising anticancer properties in vitro, highlighting the compound's significance in the development of novel therapeutic agents (Lawrence et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVNOZBEZBCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)







![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

